molecular formula C12H11ClF2O3 B1326056 Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate CAS No. 951887-20-0

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate

Cat. No.: B1326056
CAS No.: 951887-20-0
M. Wt: 276.66 g/mol
InChI Key: XMWURXIAEKEYQM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-4,5-difluorophenyl group attached to a 4-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Starting Materials: 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid, ethanol

    Catalyst: Sulfuric acid

    Reaction Conditions: Reflux, typically for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Reduction: Lithium aluminum hydride, anhydrous conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

Major Products Formed

    Hydrolysis: 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid, ethanol

    Reduction: Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-hydroxybutanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the effects of fluorinated aromatic compounds on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the 2-chloro-4,5-difluorophenyl group can enhance its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate can be compared with other similar compounds such as:

  • Ethyl 4-(2-chlorophenyl)-4-oxobutanoate
  • Ethyl 4-(2-fluorophenyl)-4-oxobutanoate
  • Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate

Uniqueness

The unique combination of chlorine and fluorine atoms in the phenyl ring of this compound imparts distinct chemical and biological properties. The presence of these halogens can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2O3/c1-2-18-12(17)4-3-11(16)7-5-9(14)10(15)6-8(7)13/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWURXIAEKEYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232930
Record name Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-20-0
Record name Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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